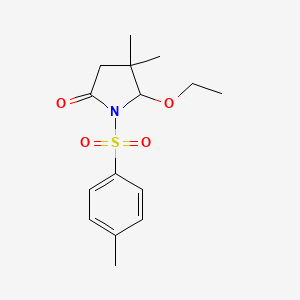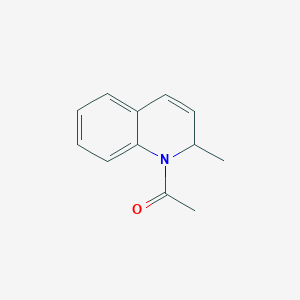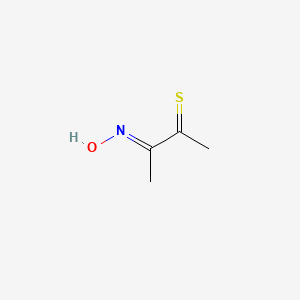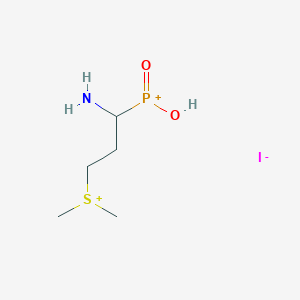![molecular formula C22H33N2+ B14254959 5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium CAS No. 390387-21-0](/img/structure/B14254959.png)
5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium is a quaternary ammonium compound with the molecular formula C22H33N2 This compound is characterized by the presence of a diphenylethyl group attached to an amino group, which is further connected to a trimethylpentan-1-aminium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium typically involves the reaction of 2,2-diphenylethylamine with N,N,N-trimethylpentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A primary amine with a similar structure but different functional groups.
Diphenylmethane: Contains a diphenylmethane moiety, similar to the diphenylethyl group in the compound.
N,N-Dimethylpentylamine: Shares the trimethylpentan-1-aminium moiety but lacks the diphenylethyl group.
Uniqueness
5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium is unique due to the combination of the diphenylethyl group and the quaternary ammonium structure
Propriétés
Numéro CAS |
390387-21-0 |
|---|---|
Formule moléculaire |
C22H33N2+ |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
5-(2,2-diphenylethylamino)pentyl-trimethylazanium |
InChI |
InChI=1S/C22H33N2/c1-24(2,3)18-12-6-11-17-23-19-22(20-13-7-4-8-14-20)21-15-9-5-10-16-21/h4-5,7-10,13-16,22-23H,6,11-12,17-19H2,1-3H3/q+1 |
Clé InChI |
UEYDJKIBTSRZMN-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)






![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)


![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
